molecular formula C16H30O2 B086851 Cyclopentylmethyl decanoate CAS No. 120194-91-4

Cyclopentylmethyl decanoate

Cat. No.: B086851
CAS No.: 120194-91-4
M. Wt: 254.41 g/mol
InChI Key: ACRFCWGJALRWRL-UHFFFAOYSA-N
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Description

Cyclopentylmethyl decanoate (CAS No. 120-19-4) is a heterocyclic organic ester with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol . Structurally, it consists of a decanoic acid (C₁₀ fatty acid) backbone esterified with a cyclopentylmethyl group. This compound is also known as decanoic acid cyclopentylmethyl ester and is cataloged under ACM120194 in commercial databases .

Properties

CAS No.

120194-91-4

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

cyclopentylmethyl decanoate

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-13-16(17)18-14-15-11-9-10-12-15/h15H,2-14H2,1H3

InChI Key

ACRFCWGJALRWRL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC1CCCC1

Canonical SMILES

CCCCCCCCCC(=O)OCC1CCCC1

Other CAS No.

120194-91-4

Synonyms

DACPME
decanoic acid cyclopentyl methyl este

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison due to structural or functional similarities:

Ethyl Decanoate (CAS Not Provided)

Isobutyl Octadecanoate (CAS Not Provided)

Isopentyl Isovalerate (CAS Not Provided)

Cyclopentadecanone (CAS 502-72-7)

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Properties
Cyclopentylmethyl Decanoate 120-19-4 C₁₆H₃₀O₂ 254.41 Ester Potential fragrances, lipophilic agents
Ethyl Decanoate - C₁₂H₂₄O₂ 200.32 Ester Internal standard in GC-MS analysis
Isobutyl Octadecanoate - C₂₂H₄₄O₂ 340.58 Ester Lubricants, cosmetics
Isopentyl Isovalerate - C₁₀H₂₀O₂ 172.26 Ester Flavoring agent (e.g., apple essence)
Cyclopentadecanone 502-72-7 C₁₅H₂₈O 224.38 Ketone Fragrance fixative, musk analog

Detailed Analysis

This compound vs. Ethyl Decanoate
  • Structural Differences: this compound has a bulky cyclopentylmethyl group, whereas ethyl decanoate uses a simpler ethyl group. This difference increases the molecular weight (254.41 vs.
  • Applications: Ethyl decanoate is widely used as an internal standard in gas chromatography due to its predictable retention times and volatility . This compound’s larger structure may limit its volatility, making it more suited for non-volatile applications like plasticizers.
This compound vs. Isobutyl Octadecanoate
  • Carbon Chain Length: Isobutyl octadecanoate has a C₁₈ fatty acid chain, compared to C₁₀ in this compound. This results in a higher molecular weight (340.58 vs. 254.41 g/mol) and likely higher viscosity, favoring its use in lubricants .
  • Functional Groups : Both are esters, but the isobutyl group in the former may offer better solubility in polar solvents compared to the bicyclic cyclopentylmethyl group.
This compound vs. Isopentyl Isovalerate
  • Branching vs. Cyclization: Isopentyl isovalerate features branched alkyl groups, whereas this compound has a cyclic structure. The branching in isopentyl isovalerate contributes to its use in flavorings (e.g., fruity notes), while the cyclization in the latter may enhance thermal stability .
This compound vs. Cyclopentadecanone
  • Functional Group: Cyclopentadecanone is a ketone, lacking the ester linkage present in this compound. This makes it less prone to hydrolysis but more reactive in nucleophilic addition reactions .
  • Applications: Cyclopentadecanone is used as a musk analog in perfumes due to its cyclic ketone structure, whereas this compound’s ester group could make it a fragrance carrier or solvent .

Research Findings and Implications

  • Analytical Chemistry: Ethyl decanoate’s role as an internal standard highlights the importance of ester volatility in GC-MS methodologies . This compound’s lower volatility may require alternative quantification methods.
  • Material Science : The cyclopentylmethyl group’s steric bulk could improve the thermal stability of polymers when incorporated as a plasticizer, though experimental data is needed .
  • Safety: Cyclopentadecanone’s safety data sheet (SDS) emphasizes precautions for ketone handling (e.g., ventilation), suggesting similar protocols may apply to this compound .

Q & A

Q. What steps ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer : Detailed protocols for synthesis, purification, and characterization must be published, including instrument calibration data (e.g., NMR referencing standards). Independent replication studies by third-party labs and open-access data sharing (e.g., via repositories like Zenodo) enhance credibility .

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